5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide
Description
Structural Characterization of 5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide
Crystallographic Analysis and Molecular Geometry
The molecular architecture of this compound incorporates several distinct structural motifs that significantly influence its three-dimensional conformation and intermolecular interactions. The compound features a brominated furan ring system connected via an amide linkage to a phenyl ring bearing a piperidinylsulfonyl substituent, creating a complex molecular framework with multiple conformational possibilities.
Crystallographic studies of related compounds in this structural family have revealed characteristic geometric parameters that provide insights into the expected molecular geometry. For instance, analysis of N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-furamide demonstrated significant conformational features through X-ray diffraction studies, highlighting the role of hydrogen bonding interactions in crystal packing stability. The presence of the sulfonamide functionality introduces important steric and electronic effects that influence both intramolecular and intermolecular interactions.
The piperidine ring in such compounds typically adopts a chair conformation, which minimizes steric repulsion and provides optimal spatial arrangement for the sulfonyl linkage to the aromatic system. The furan ring maintains planarity, while the overall molecular conformation is determined by the relative orientation of the furan and phenyl rings, which can be influenced by substituent effects and crystal packing forces. The bromine substituent at the 5-position of the furan ring introduces both steric bulk and electronic perturbation that affects the overall molecular geometry and potentially influences hydrogen bonding patterns in the solid state.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shift patterns and coupling constants. Based on spectroscopic data from structurally related compounds, several key spectral features can be anticipated for this target molecule.
The ¹H NMR spectrum would be expected to exhibit characteristic signals for the furan protons, with the 3-position proton appearing as a doublet in the range of 6.5-7.0 ppm, while the 4-position proton would appear slightly downfield due to the electron-withdrawing nature of the bromine substituent. The aromatic protons of the phenyl ring would typically appear in the 7.2-8.0 ppm region, with the pattern influenced by the electron-withdrawing sulfonamide substituent.
The piperidine ring protons would manifest as characteristic multiplets in the aliphatic region, with the N-CH₂ protons typically appearing around 3.0-3.2 ppm due to their proximity to the nitrogen atom. The remaining methylene protons of the piperidine ring would appear in the 1.4-1.8 ppm range as complex multiplets reflecting the ring's conformational dynamics.
In the ¹³C NMR spectrum, the carbonyl carbon of the amide group would be expected to appear around 155-165 ppm, consistent with related furan carboxamide derivatives. The furan carbons would exhibit characteristic chemical shifts, with the brominated carbon appearing around 110-120 ppm and other furan carbons distributed between 110-150 ppm depending on their electronic environment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would provide valuable molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak would appear at m/z corresponding to the molecular weight, with the characteristic bromine isotope pattern showing peaks separated by 2 mass units in an approximately 1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for such compounds typically involve loss of the piperidine moiety (M-85), loss of the sulfonyl group (M-64), and fragmentation at the amide bond. The brominated furan fragment would constitute a significant base peak or prominent fragment, while the piperidinylsulfonyl phenyl portion would generate characteristic fragments that could be used for structural confirmation.
High-resolution mass spectrometry would provide precise molecular formula determination, while tandem mass spectrometry (MS/MS) experiments would yield detailed fragmentation patterns that could be compared with closely related compounds for structural verification. The presence of the bromine atom would create distinctive isotope patterns throughout the fragmentation cascade, serving as a valuable diagnostic tool for compound identification.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. Computational studies on related brominated furan derivatives have demonstrated the utility of DFT methods in predicting molecular geometries, electronic properties, and thermodynamic parameters.
DFT calculations would be expected to reveal the preferred conformational arrangements of the molecule, particularly the relative orientations of the furan and phenyl ring systems. The presence of the bromine substituent would introduce significant electronic effects that could be quantified through molecular orbital analysis and atomic charge distributions. The sulfonamide functionality would contribute to the overall dipole moment and polarizability of the molecule, parameters that can be accurately calculated using modern DFT methods.
Optimization studies would likely reveal multiple stable conformers differing in the rotation around the amide bond and the orientation of the piperidine ring relative to the aromatic system. Energy barriers between these conformers could be calculated to understand the dynamic behavior of the molecule in solution and its potential biological activity profiles.
Properties
Molecular Formula |
C16H17BrN2O4S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
5-bromo-N-(4-piperidin-1-ylsulfonylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O4S/c17-15-9-8-14(23-15)16(20)18-12-4-6-13(7-5-12)24(21,22)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,18,20) |
InChI Key |
LCQSGWNCZYEUJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Biological Activity
5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a bromine atom, a piperidinylsulfonyl group, and a furan moiety. Its molecular formula is , with a molecular weight of approximately 353.24 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:
- Inhibition of Cell Death : The compound has been studied for its role in inhibiting thapsigargin-induced cell death, which is linked to endoplasmic reticulum (ER) stress. By preventing apoptosis under stress conditions, it may contribute to cellular survival .
- Targeting Protein Kinases : Related compounds have shown affinity for p38 mitogen-activated protein kinases (MAPKs), which are critical in various signaling pathways associated with inflammation and stress responses .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. This selectivity could be beneficial in developing targeted cancer therapies.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. By inhibiting specific cytokine release, it may reduce inflammation in various conditions.
Research Findings and Case Studies
A summary of notable research findings related to the biological activity of this compound includes:
Case Study: Inhibition of Thapsigargin-Induced Cell Death
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against thapsigargin-induced apoptosis in human cell lines. The results indicated a significant reduction in cell death compared to untreated controls, suggesting that the compound effectively inhibits ER stress pathways.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 356562-28-2
- Molecular Formula : C₁₆H₁₇BrN₂O₄S
- Molecular Weight : 413.29 g/mol
- Structure : Features a brominated furan ring linked via a carboxamide group to a phenyl ring substituted with a piperidinylsulfonyl moiety.
Synthesis :
The compound is likely synthesized through sulfonylation and amidation steps. A key precursor, 5-bromofuran-2-sulfonyl chloride, is formed by reacting 2-bromofuran with chlorosulfonic acid in dichloromethane at 0°C . Subsequent coupling with 4-(1-piperidinylsulfonyl)aniline under standard amidation conditions (e.g., using carbodiimide coupling agents) yields the target molecule.
Applications :
While explicit bioactivity data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamide- and furan-containing derivatives) are often explored for antimicrobial, anticancer, or receptor-targeting activities .
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights :
Heterocyclic Substituents: Piperidine vs. Morpholine/Pyrrolidine: Piperidine (6-membered, N-containing) offers moderate steric bulk and basicity. Pyrrolidine (5-membered) reduces steric hindrance, possibly enhancing binding to flat receptor surfaces . Triazolopyridazine Group: Introduces a planar, electron-deficient heterocycle, likely enhancing interactions with aromatic residues in enzyme active sites .
Functional Group Variations :
- Amide vs. Thiourea : Thiourea derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to the thiocarbonyl group, which may improve target affinity but could reduce metabolic stability compared to amides.
Halogen Effects :
- The 3-chloro substituent in adds a halogen-bonding motif, which can enhance binding to proteins with halogen-accepting residues (e.g., carbonyl groups).
The target compound (413 g/mol) falls within the optimal range for drug-likeness.
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : 4-Aminobenzenesulfonyl chloride (1.0 equiv), piperidine (1.2 equiv), triethylamine (2.0 equiv).
-
Solvent : Dichloromethane (DCM) at 0–5°C.
-
Procedure : Piperidine is added dropwise to a cooled solution of 4-aminobenzenesulfonyl chloride and triethylamine. The mixture is stirred for 12 hours at room temperature, followed by extraction with DCM and water. The organic layer is dried over Na₂SO₄, and the solvent is evaporated to yield a white solid.
Yield : 78–85%
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 3.12–3.08 (m, 4H, piperidine-H), 1.62–1.58 (m, 6H, piperidine-H).
-
MS (ESI) : m/z 271.1 [M+H]⁺.
Amide Bond Formation
The final step involves coupling 5-bromo-furan-2-carboxylic acid with 4-(1-piperidinylsulfonyl)aniline.
Acid Chloride Method
-
Reagents : 5-Bromo-furan-2-carboxylic acid (1.0 equiv), thionyl chloride (2.0 equiv), 4-(1-piperidinylsulfonyl)aniline (1.0 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Procedure : The acid is refluxed with thionyl chloride for 2 hours to form the acid chloride. After evaporating excess thionyl chloride, the residue is dissolved in THF and added to a solution of the aniline and triethylamine. The mixture is stirred for 6 hours, filtered, and concentrated.
Yield : 65–70%
Carbodiimide Coupling
-
Reagents : 5-Bromo-furan-2-carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), 4-(1-piperidinylsulfonyl)aniline (1.0 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Procedure : EDCl and HOBt are added to a solution of the acid and aniline in DMF. The reaction is stirred for 24 hours at room temperature, followed by extraction with ethyl acetate and water.
Yield : 80–85%
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:2) to yield a pale-yellow solid.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.68 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 3.6 Hz, 1H, H-3), 7.21 (d, J = 3.6 Hz, 1H, H-4), 3.25–3.20 (m, 4H, piperidine-H), 1.55–1.50 (m, 6H, piperidine-H).
-
MS (ESI) : m/z 456.0 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Acid Chloride | 65–70 | ≥95 | Rapid reaction time |
| EDCl/HOBt Coupling | 80–85 | ≥98 | Higher yield, mild conditions |
Troubleshooting and Optimization
Q & A
Q. Optimization Strategies :
- Vary solvents (e.g., DMF vs. THF) to improve yields.
- Use catalysts like DMAP for acylations .
- Monitor reaction progress via TLC or in situ IR spectroscopy .
How can crystallographic data refine the molecular structure of this compound?
Advanced
X-ray crystallography is pivotal for resolving bond angles, torsion angles, and non-covalent interactions. Key steps include:
- Data Collection : Use synchrotron radiation or high-resolution diffractometers (e.g., Oxford Diffraction Xcalibur) to achieve <1.0 Å resolution .
- Refinement : Employ SHELXL () for small-molecule refinement. For example, reports triclinic crystal symmetry (space group P1) with a = 13.6081 Å, b = 14.5662 Å, and interatomic distances validated against DFT calculations .
- Validation : Check for residual electron density peaks and R-factors (<0.05 for high-quality datasets) .
What spectroscopic techniques are recommended for structural characterization?
Q. Basic
- NMR : ¹H/¹³C NMR () identifies substituents (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidinyl CH₂ at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 535.47 [M+H]⁺ in ) .
- FTIR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and sulfonamide (S=O ~1350 cm⁻¹) groups .
Q. Advanced :
- XPS : Quantify bromine (Br 3d₅/₂ ~70 eV) and sulfur (S 2p ~168 eV) oxidation states .
How can researchers resolve contradictions between computational predictions and experimental data?
Advanced
Discrepancies often arise in stability or reactivity profiles. For example:
- Stability : Computational models () may predict light sensitivity, but experimental TGA/DSC data () show stability up to 150°C. Validate via accelerated aging studies under controlled humidity .
- Reactivity : MD simulations () may suggest nucleophilic attack at the furan ring, but HPLC-MS trapping experiments () reveal preferential sulfonamide hydrolysis. Use kinetic studies (e.g., variable-temperature NMR) to clarify mechanisms .
What structural modifications enhance biological activity in this compound?
Q. Advanced
- Sulfonylpiperidine Group : Replace with morpholine () to improve solubility, reducing logP by 0.5 units .
- Bromo Substituent : Substitute with cyano groups () to boost antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- SAR Studies : Docking into JNK3 () shows hydrogen bonding between the furan carbonyl and Lys93 residue—modify substituents to optimize binding .
What software tools are recommended for crystallographic analysis?
Q. Basic
Q. Advanced :
How is biological activity screened in vitro?
Q. Basic
- Antimicrobial Assays : Broth microdilution () against S. aureus (MIC = 16 µg/mL) and C. albicans .
- Cytotoxicity : MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates selectivity) .
Q. Advanced :
- Target Identification : Use SPR (Biacore) to measure binding kinetics to JNK isoforms () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
